Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 3, a bromine atom at position 6, and a methyl ester at position 2. Its molecular formula is C₉H₇BrN₃O₂, with a molecular weight of 285.08 g/mol. The bromine and amino groups enhance its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)8-7(11)6-3-2-5(10)4-13(6)12-8/h2-4H,11H2,1H3 |
InChI Key |
IHVPYDLSQKTYRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Raw Materials: Tribromopyridine derivatives and hydroxylamine-O-sulfonic acid serve as starting materials.
-
- Amidation and cyclization are performed under controlled temperatures (−70 to −50°C) with organic bases like lithium bis(trimethylsilyl)amide or sodium bis(trimethylsilyl)amide in tetrahydrofuran (THF).
- Bromination at the 6-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) or similar reagents.
-
- Boc removal: Using trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, facilitating deprotection of Boc groups.
- Cyclization: Intramolecular cyclization involving amino-pyridine intermediates with ethyl propiolate under alkaline conditions to form the fused pyrazolopyridine core.
- Saponification: Ester hydrolysis under potassium carbonate or sodium hydroxide in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the carboxylic acid.
Reaction Summary Table:
| Step | Reagents & Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | N-bromosuccinimide (NBS), heat | Bromination at 6-position | ~80% | Patent CN117143095A |
| 2 | TFA, 0–20°C, 3–5 h | Boc deprotection | High purity | Patent CN117143095A |
| 3 | Ethyl propiolate, alkaline conditions | Cyclization to form pyrazolopyridine | ~70–85% | Patent CN117143095A |
| 4 | Potassium carbonate, ethanol | Ester hydrolysis | ~90% | Patent CN117143095A |
| 5 | Acidification with HCl | Acid to carboxylic acid | >90% | Patent CN117143095A |
Selective Amination at the 3-position
- Nucleophilic substitution of the 3-position with ammonia or amines under mild conditions.
- Reagents: Ammonia gas or aqueous ammonia, often in polar solvents like ethanol or methanol.
- Conditions: Elevated temperatures (80–120°C) under pressure to promote nucleophilic attack.
- The amino group replaces a leaving group or adds across a reactive site facilitated by the electron-deficient pyrazolopyridine core.
Bromination at the 6-position
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in acetic acid.
- Reaction conditions: Controlled temperature (0–25°C) to ensure regioselectivity.
- Outcome: Selective bromination at the 6-position owing to electronic factors and directing effects of existing substituents.
Final Esterification to Methyl Ester
- Process: Transesterification or direct methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Conditions: Mild heating (50–80°C) in methanol.
- Yield: Typically >85%, with high purity confirmed via HPLC and NMR.
Summary of the Overall Synthetic Route
| Step | Starting Material | Reagents & Conditions | Key Transformation | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Tribromopyridine derivatives | NBS, heat | Bromination at 6-position | ~80% | Patent CN117143095A |
| 2 | Brominated pyridine | TFA, 0–20°C | Boc deprotection | High purity | Patent CN117143095A |
| 3 | Deprotected intermediate | Ethyl propiolate, base | Cyclization | 70–85% | Patent CN117143095A |
| 4 | Esterified product | K2CO3, ethanol | Ester hydrolysis | ~90% | Patent CN117143095A |
| 5 | Acidic product | Methylation reagents | Methyl ester formation | >85% | Patent CN117143095A |
Mechanistic Insights and Optimization Strategies
- Regioselectivity: Controlled via temperature and reagent choice, especially during bromination and amination.
- Yield Enhancement: Use of microwave-assisted synthesis and continuous flow reactors can improve yields and scalability.
- Purity Control: Employing chromatographic purification and recrystallization ensures high-quality final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. It features a bromine atom at the 6-position, an amino group at the 3-position, and a carboxylate ester functional group at the 2-position. The molecular formula is and it has a molecular weight of approximately 256.08 g/mol.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its biological activity against certain kinases involved in cancer progression. It may also serve as a scaffold for developing new therapeutic agents targeting various diseases linked to aberrant kinase activity. Additionally, it could be used in research settings for studying kinase signaling pathways.
Biological Activity and Research
Research indicates that compounds related to this compound may possess significant biological activities, particularly as inhibitors of specific protein kinases involved in cancer and other diseases. For instance, derivatives of pyrazolo[1,5-a]pyridines have been studied for their potential as AXL and c-MET kinase inhibitors, which are crucial in cancer cell signaling pathways. The presence of the bromine atom and amino group may enhance its binding affinity to these targets.
Studies on Interactions with Biological Macromolecules
Studies on the interactions of this compound with biological macromolecules (such as proteins) are essential for understanding its mechanism of action. In vitro assays assessing binding affinity to target kinases and subsequent effects on downstream signaling pathways would provide insights into its therapeutic potential. Additionally, structure-activity relationship studies could further elucidate how modifications to the compound influence its biological efficacy.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylate can undergo esterification or hydrolysis. The bromine atom serves as a good leaving group, facilitating various substitution reactions, including coupling reactions with other nucleophiles or electrophiles.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with similar pyrazolo-pyridine derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bromine at Position 6 : The presence of bromine in all listed compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are critical in drug discovery .
The target compound’s amino group may enhance interactions with biological targets compared to non-amino derivatives .
Ester Variations : Methyl vs. ethyl esters (e.g., Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate) influence lipophilicity and metabolic stability. Methyl esters generally exhibit higher enzymatic hydrolysis rates .
Biological Activity
Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound’s structural characteristics, synthesis methods, and its biological activity, particularly as a kinase inhibitor.
Structural Characteristics
This compound features several key functional groups:
- Amino Group : Positioned at the 3-position, it can participate in nucleophilic reactions.
- Bromine Atom : Located at the 6-position, it acts as an effective leaving group in substitution reactions.
- Carboxylate Ester : Found at the 2-position, it can undergo hydrolysis or esterification reactions.
The molecular formula is with a molecular weight of approximately 256.08 g/mol. The presence of these functional groups suggests a potential for significant biological interactions, particularly with protein kinases involved in various diseases such as cancer .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing aminopyrazoles with electrophilic reagents.
- Bromination Steps : Introducing bromine at the desired position to enhance reactivity.
- Esterification : Converting carboxylic acids into esters to improve solubility and bioavailability.
These methods facilitate the efficient production of the compound while allowing for modifications that may enhance its biological properties .
Kinase Inhibition
Research indicates that this compound exhibits significant activity against specific kinases. Studies have highlighted its potential as an inhibitor of AXL and c-MET kinases, which are critical in cancer cell signaling pathways . The compound's structural features likely contribute to its binding affinity and selectivity towards these targets.
Anticancer Potential
The pyrazolo[1,5-a]pyridine scaffold has been associated with various anticancer activities. Compounds within this family have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives have been tested for their ability to disrupt kinase signaling pathways essential for cancer cell proliferation .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Similarity |
|---|---|---|---|
| Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | Bromine at position 6; carboxylate | Potential kinase inhibitor | High |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Bromine at position 5; ethyl ester | Antimetabolite properties | Moderate |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Bromine at position 3; no carboxylate | Anticancer activity | Moderate |
| 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | Methyl at position 3; bromine at position 6 | Kinase inhibition potential | Moderate |
This table illustrates how variations in structure influence biological activity and highlights this compound's unique profile due to its specific combination of functional groups .
Case Studies and Research Findings
Recent studies have focused on the interactions between this compound and various protein targets. For example:
- In Vitro Assays : These studies assessed the compound's binding affinity to target kinases and its effects on downstream signaling pathways. Results indicated that modifications to the compound significantly influenced its inhibitory potency .
- Structure-Activity Relationship (SAR) Studies : These investigations revealed how changes in substituents could enhance selectivity and efficacy against specific kinases involved in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
